2,5-Dimethylaniline
Overview
Description
Mechanism of Action
Target of Action
2,5-Dimethylaniline, also known as 2,5-Xylidine , is a primary arylamine . It is an aniline in which the hydrogens at the 2- and 5-positions are replaced by methyl groups . It is used in the manufacture of dyes and other chemicals .
Mode of Action
This compound undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly(this compound) . This polymer coating on copper substrate protects the Cu against corrosion .
Biochemical Pathways
This compound is a substrate for fungal laccases . It undergoes transformation by fungal laccases to form oligomers . One of these oligomers, (4E)-4-(2,5-dimethylphenylimino)-2,5-dimethylcyclohexa-2,5-dienone, has been found to be an efficient inducer, resulting in a nine-fold increase of laccase activity after 3 days of culture .
Pharmacokinetics
It is known that this compound is a colorless to dark yellow and colorless to brown liquid . It has a boiling point of 218 °C and a melting point of 11.5 °C . Its density is 0.973 g/mL at 25 °C .
Result of Action
The transformation of this compound by fungal laccases results in the formation of oligomers . These oligomers have been found to induce laccase activity , which could have potential applications in biotechnology.
Action Environment
Environmental factors can influence the action of this compound. For example, the compound’s electrochemical oxidation to form a conducting polymer occurs in an anhydrous NH4F·2.35 HF medium . Additionally, the induction of laccase activity by the oligomers formed from this compound could potentially be influenced by the conditions of the fungal cultures .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylaniline has been found to play a significant role in biochemical reactions, particularly in the production of laccase, an enzyme produced by fungi . The compound can induce laccase production, leading to a nine-fold increase in laccase activity after three days of culture .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a laccase inducer. Laccase is an enzyme that plays a crucial role in the degradation of lignin and other complex organic compounds. Therefore, the induction of laccase by this compound can significantly influence cellular metabolism, particularly in fungi .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into oligomers that can enhance laccase activity . One such oligomer, (4E)-4-(2,5-dimethylphenylimino)-2,5-dimethylcyclohexa-2,5-dienone, has been identified as an efficient inducer of laccase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound’s ability to induce laccase production results in a significant increase in laccase activity after three days of culture .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of laccase in fungi . The compound is transformed into oligomers, which then act as inducers of laccase .
Preparation Methods
2,5-Xylidine is typically synthesized through a two-step process involving nitration of the corresponding xylene followed by reduction of the nitroxylene . The nitration step involves the reaction of xylene with nitric acid, producing nitroxylene. This intermediate is then reduced to 2,5-xylidine using catalytic hydrogenation or reduction with hydrochloric acid and iron . Industrial production methods often employ continuous flow synthesis, which enhances mass transfer and product selectivity .
Chemical Reactions Analysis
2,5-Xylidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group in nitroxylene is reduced to an amino group to form 2,5-xylidine.
Common reagents used in these reactions include nitric acid for nitration and hydrogen gas or hydrochloric acid with iron for reduction . Major products formed from these reactions include various dyes and pigments .
Scientific Research Applications
2,5-Xylidine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme induction and metabolic pathways.
Medicine: Derivatives of 2,5-xylidine are used in the production of pharmaceuticals.
Industry: It is used in the manufacture of antioxidants, agrochemicals, and other organic chemicals
Comparison with Similar Compounds
2,5-Xylidine is one of six isomeric xylidines, which include:
- 2,3-xylidine
- 2,4-xylidine
- 2,6-xylidine
- 3,4-xylidine
- 3,5-xylidine
Compared to its isomers, 2,5-xylidine is unique due to its specific applications in dye production and its ability to induce enzyme production in biological systems .
Properties
IUPAC Name |
2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWZNBNDMFLQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,5-XYLIDINE | |
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Record name | 2,5-XYLIDINE | |
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Related CAS |
105898-70-2, 51786-53-9 (hydrochloride) | |
Record name | Poly(2,5-dimethylaniline) | |
Source | CAS Common Chemistry | |
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Record name | 2,5-Xylidine | |
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DSSTOX Substance ID |
DTXSID3026306 | |
Record name | 2,5-Dimethylaniline | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
Record name | 2,5-XYLIDINE | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C | |
Record name | 2,5-XYLIDINE | |
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Record name | 2,5-Xylidine | |
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Record name | 2,5-XYLIDINE | |
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Flash Point |
201 °F (NTP, 1992), 93 °C | |
Record name | 2,5-XYLIDINE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5 | |
Record name | 2,5-XYLIDINE | |
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Record name | 2,5-Xylidine | |
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Record name | 2,5-XYLIDINE | |
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Density |
0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3 | |
Record name | 2,5-XYLIDINE | |
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Color/Form |
YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid | |
CAS No. |
95-78-3 | |
Record name | 2,5-XYLIDINE | |
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Melting Point |
59.9 °F (NTP, 1992), 15.5 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Xylidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-XYLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,5-XYLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dimethylaniline?
A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have investigated the spectroscopic properties of this compound. Researchers have used techniques like 13C NMR to study internal rotation of methyl groups [, ], analyzed vibronic spectra and performed normal coordinate analysis [], and examined proton relaxation in solid-state using techniques like T1 and T1ρ relaxation times. [] Additionally, spectrophotometric methods have been employed for the determination of this compound. []
Q3: What are some applications of this compound in material science?
A3: this compound serves as a building block for various polymers. For instance, poly(this compound) displays potential in humidity sensors due to its conductivity changes upon exposure to varying relative humidity levels. [] Furthermore, it has been explored as a component in layered hybrid thin films with molybdenum trioxide for gas sensing applications. []
Q4: Does this compound exhibit any catalytic properties?
A4: While this compound itself may not act as a catalyst, it plays a crucial role in systems exhibiting catalytic activity. For example, incorporating nickel particles into a poly(this compound) film significantly enhances methanol oxidation on carbon paste electrodes. The nickel/poly(this compound) film acts as an electrocatalyst in this scenario. []
Q5: How is this compound used in studying enzyme activity?
A5: Derivatives of this compound, like XY-2,5-Dimethylanilide, can be used as substrates for enzymatic reactions. Spectrophotometric and voltammetric techniques can then determine the presence and concentration of this compound released upon enzymatic splitting of these substrates. []
Q6: How do structural modifications of this compound influence its properties?
A6: Research shows that modifying the alkyl chain length on aniline derivatives like this compound can significantly impact their properties. For instance, increasing the alkyl chain length in a series of disazo red dyes synthesized from 4-alkylanilines and this compound led to enhanced affinity towards polyolefin fibers and improved light fastness. [, ]
Q7: How is this compound used in biological research?
A7: this compound has been utilized in studying the enzyme Nicotinate Mononucleotide:5,6-Dimethylbenzimidazole Phosphoribosyltransferase (CobT) from Salmonella enterica. This enzyme plays a crucial role in cobalamin biosynthesis. Researchers captured NaMN in the CobT active site using this compound and other substrate analogs, revealing insights into the enzyme's reaction pathway. [, ]
Q8: Is there any research on the environmental impact of this compound?
A8: While specific information on the ecotoxicological effects of this compound is limited in the provided research, studies have investigated the use of fungal species like Leptosphaerulina sp. for the bioremediation of wastewaters contaminated with dyes, including those potentially derived from this compound. This approach presents a promising alternative to traditional physical-chemical methods for mitigating the environmental impact of such compounds. []
Q9: Are there alternative compounds to this compound in its various applications?
A9: Yes, alternative compounds and materials often exist for various applications. For instance, while poly(this compound) shows promise in humidity sensing, researchers are also investigating other polyaniline derivatives, such as poly(o-toluidine), which may offer advantages in terms of stability and sensitivity. [, ] Exploring and comparing alternatives is crucial for identifying the most suitable material for a particular application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.